molecular formula C8H11N3O B13178871 4-(aminomethyl)-N-methylpyridine-2-carboxamide

4-(aminomethyl)-N-methylpyridine-2-carboxamide

Cat. No.: B13178871
M. Wt: 165.19 g/mol
InChI Key: GIKLDDRFUZHCIN-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-methylpyridine-2-carboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the 4-position and a carboxamide group at the 2-position of the pyridine ring, with an additional methyl group attached to the nitrogen atom of the carboxamide. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-methylpyridine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)pyridine with N-methylisocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.

Another approach involves the use of 4-(aminomethyl)pyridine and N-methylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs automated systems for precise control of reaction parameters and to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amines with reduced functional groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-(aminomethyl)-N-methylpyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

4-(aminomethyl)-N-methylpyridine-2-carboxamide can be compared with other similar compounds such as:

    4-(aminomethyl)pyridine: Lacks the carboxamide group, making it less versatile in certain applications.

    N-methylpyridine-2-carboxamide: Lacks the aminomethyl group, affecting its reactivity and biological activity.

    4-(aminomethyl)-N-ethylpyridine-2-carboxamide: Similar structure but with an ethyl group instead of a methyl group, leading to different chemical and biological properties.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

4-(aminomethyl)-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C8H11N3O/c1-10-8(12)7-4-6(5-9)2-3-11-7/h2-4H,5,9H2,1H3,(H,10,12)

InChI Key

GIKLDDRFUZHCIN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)CN

Origin of Product

United States

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